molecular formula C17H16N2O2S B2970190 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1396799-67-9

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2970190
CAS No.: 1396799-67-9
M. Wt: 312.39
InChI Key: ZPESRNYTXZAPQS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core substituted with a pyridin-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. Its structure combines heteroaromatic systems (pyridine, thiophene, and furan), which are often leveraged in medicinal chemistry for their electronic and steric properties.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-17(16-6-2-10-21-16)19(9-7-15-5-3-11-22-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPESRNYTXZAPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C19H20N2O2S. It features a furan ring, a pyridine moiety, and a thiophene group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H20N2O2S
Molecular Weight340.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.
  • Receptor Interaction : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against various pathogens.

Anticancer Activity

Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of furan and thiophene have been shown to inhibit cancer cell proliferation in vitro.

Case Study : A study on related compounds demonstrated that derivatives with furan and thiophene rings exhibited IC50 values ranging from 1.55 μM to 10.76 μM against specific cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by findings that similar structures possess activity against bacteria and fungi.

Table: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Pathogen Targeted
Furan-Thiophene Derivative 13.12Staphylococcus aureus
Furan-Thiophene Derivative 210Escherichia coli
N-(pyridin-3-ylmethyl)-N-(thiophen-2-yl)TBDTBD

Safety and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low cytotoxicity in mammalian cell lines, with CC50 values exceeding 100 μM . However, further studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its hybrid heterocyclic substituents. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Key Features
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide Furan-2-carboxamide Pyridin-3-ylmethyl, 2-(thiophen-2-yl)ethyl Dual heteroaromatic substituents; potential for π-π stacking and H-bonding.
ML18829 (CID: 46897844) Furan-2-carboxamide 4-(tert-butyl)phenyl, 2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl Bulky tert-butyl groups enhance hydrophobic interactions; SARS-CoV 3CLpro inhibitor.
Para-fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) Furan-2-carboxamide 4-fluorophenyl, piperidin-4-yl Fluorine enhances bioavailability; opioid receptor affinity due to fentanyl backbone.
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Quinolone 5-bromothiophen-2-yl, oxoethyl-piperazine Bromothiophene increases halogen bonding; antibacterial activity against MRSA.

Key Observations :

  • The target compound’s pyridine-thiophene-furan triad distinguishes it from ML18829 (pyridine-tert-butyl) and para-fluoro fentanyl (piperidine-fluorophenyl).
  • Thiophene-containing analogs (e.g., ) often exhibit enhanced metabolic stability compared to purely phenyl-substituted derivatives.
Enzyme Inhibition
  • ML18829: Inhibits SARS-CoV 3CLpro with IC$_{50}$ values in the µM range (85–90% inhibition at 10–50 µM). The tert-butyl groups likely stabilize non-covalent enzyme interactions.
Antibacterial Activity
  • Thiophene-substituted quinolones () show potent activity against multidrug-resistant Staphylococcus aureus (MIC: 0.5–4 µg/mL).
  • The 2-(thiophen-2-yl)ethyl group in the target compound could enhance membrane penetration, akin to bromothiophene derivatives.
CNS Activity
  • Para-fluoro furanyl fentanyl demonstrates that furan-carboxamides with aryl/piperidine substituents can target opioid receptors. The target compound’s thiophene-pyridine system may modulate CNS targets but with reduced opioid liability.

Pharmacokinetic and Toxicity Considerations

  • Solubility : Pyridine and thiophene improve water solubility compared to purely aromatic analogs (e.g., biphenyl derivatives in ).
  • Toxicity: No direct data exist, but structurally related N-alkylfurans () show low acute toxicity in rodent models (LD$_{50}$ > 500 mg/kg).

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